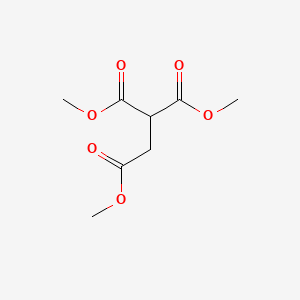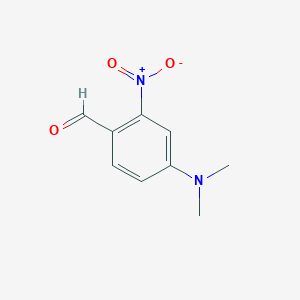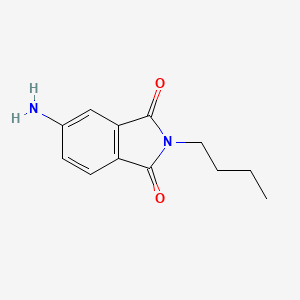
4-amino-N-butylphthalimide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-amino substituted phthalimides, which includes 4-amino-N-butylphthalimide, has been described in the literature . The process involves an atom-efficient one-step synthesis that tolerates a wide range of substituents and yields 4-amino substituted phthalimides in good to excellent yields .Molecular Structure Analysis
The molecular structure of 4-amino-N-butylphthalimide is similar to other amines, with the nitrogen atom being sp3-hybridized . The three substituents occupy three corners of a regular tetrahedron, with the lone pair of electrons occupying the fourth corner .Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential in Neurological Disorders
4-amino-N-butylphthalimide derivatives, such as 3-N-Butylphthalide (NBP), exhibit significant neuroprotective effects, particularly in the treatment of ischemic stroke and degenerative diseases. NBP, initially isolated from the seeds of Apium graveolens Linn., has demonstrated a multifaceted action on several mechanisms, including reducing oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. Its structure allows for modification, suggesting its potential as a basis for new therapeutic approaches in various neurological conditions beyond stroke management. This highlights the compound's role in advancing neuroprotective strategies (Abdoulaye & Guo, 2016).
Advancements in Peptide Studies
4-amino-N-butylphthalimide derivatives have been instrumental in peptide research, particularly in the study of peptide synthesis and structure. The paramagnetic amino acid 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC), for instance, has been used as a spin label probe in peptides, facilitating the analysis of backbone dynamics, secondary structures, and peptide-membrane interactions. This underscores the compound's utility in understanding peptide behavior and function at a molecular level (Schreier et al., 2012).
Role in Cancer Therapy
The naphthalimide family, including 1,8-naphthalimide derivatives, exhibits potent anticancer properties through DNA intercalation. Modifications of the naphthalimide structure affect its DNA-binding ability, indicating a promising avenue for the development of new antitumor agents. These derivatives demonstrate the importance of structural adaptability in drug design, offering insights into the molecular mechanisms of cancer therapy and the potential for creating more effective treatments (Tandon et al., 2017).
Eigenschaften
IUPAC Name |
5-amino-2-butylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,2-3,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVCNKOLEMUCHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316997 | |
| Record name | 4-amino-N-butylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60316997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-butylphthalimide | |
CAS RN |
68930-97-2 | |
| Record name | NSC309963 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-N-butylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60316997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





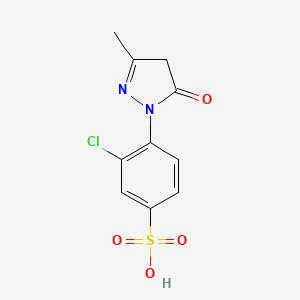
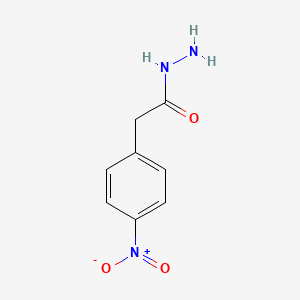
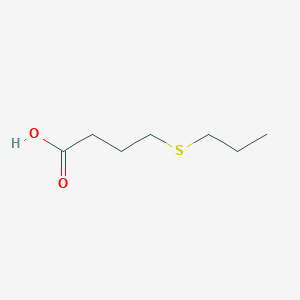

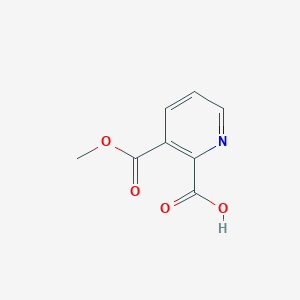
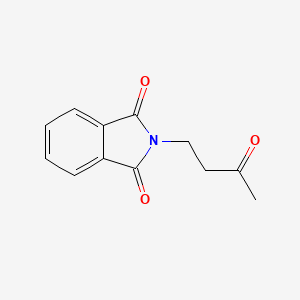

![N-(4'-nitro-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1296333.png)
